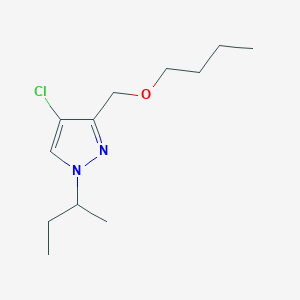
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, also known as CMI or compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. For example, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to bind to the estrogen receptor alpha (ERα), a receptor that is involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its versatility. It can be used as a probe to study the function of certain enzymes and receptors, as well as a potential therapeutic agent for various diseases. However, one of the limitations of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for the study of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. One area of research could focus on improving the solubility of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in aqueous solutions, which would make it easier to administer in vivo. Another area of research could focus on identifying new targets for Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, which could expand its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate and its potential side effects.
Méthodes De Synthèse
The synthesis of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chloro-4-methylbenzoic acid with indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with methyl iodide to yield the final product, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been used as a probe to study the function of certain enzymes and receptors in the body.
Propriétés
IUPAC Name |
methyl 1-(2-chloro-4-methylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-7-8-13(15(19)9-11)17(21)20-10-14(18(22)23-2)12-5-3-4-6-16(12)20/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHWAGHHYYRNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

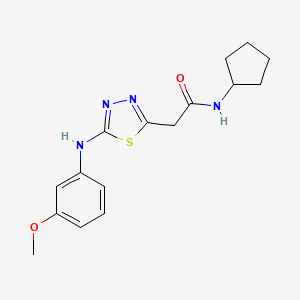
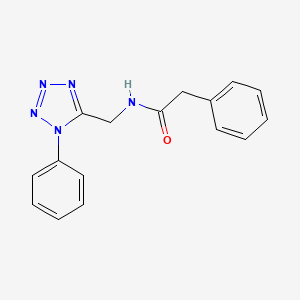
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)
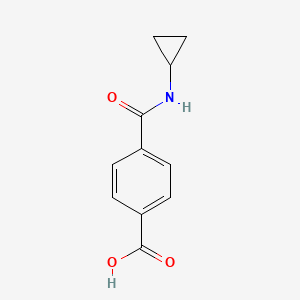
![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)
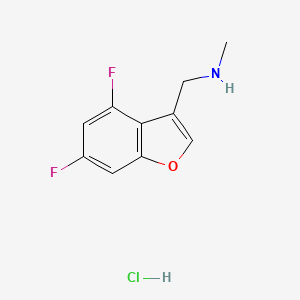
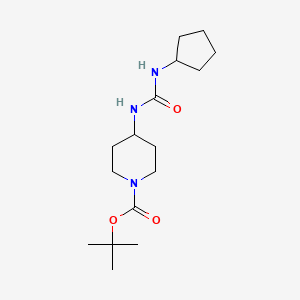
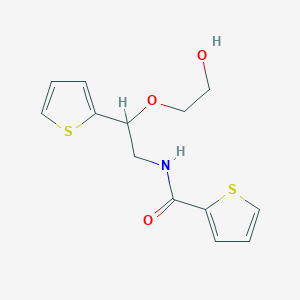
![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

